molecular formula C20H18N2O2S B2462465 [2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate CAS No. 339278-64-7

[2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate

Cat. No.: B2462465
CAS No.: 339278-64-7
M. Wt: 350.44
InChI Key: WLOQOWVJCZGVQV-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

This compound has a molar mass of 350.43 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Anti-Helicobacter pylori Agents

Research has demonstrated the efficacy of a related compound, 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl]sulfanyl)ethyl carbamates, in combating the gastric pathogen Helicobacter pylori. This compound, referred to as a prototype carbamate, showed promising activity against various H. pylori strains, including those resistant to conventional treatments like metronidazole or clarithromycin. Its pharmacokinetic profile suggests potential as a novel anti-H. pylori agent (Carcanague et al., 2002).

Anthelmintic Activity

Several studies have explored the use of imidazo[1,2-alpha]pyridine-2-carbamates as anthelmintics. For example, methyl 6-(phenylsulfanyl)imidazo[1,2-alpha]pyridine-2-carbamate has shown potent activity against a range of helminths in animals like sheep and cattle. This compound represents a new class of anthelmintics effective against intestinal and systemic parasitism (Bochis et al., 1978; Bochis et al., 1981).

Antileukemic Activity

Bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, related to the class of compounds , have demonstrated antileukemic activity in vivo. One such compound, 5,6-dihydro-8-methoxy-1,2- bis(hydroxymethyl)pyrrolo[2,1-a]isoquinoline bis[N-(2-propyl)carbamate], showed significant activity against P388 lymphocytic leukemia (Anderson et al., 1988).

Chromosome Preparation for Cytogenetic Analysis

Methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl) carbamate has been identified as a non-toxic substitute for colchicine in preparing quality metaphase chromosomes from normal and tumor cells for cytogenetic analysis. This compound efficiently blocks cell proliferation and is suggested as an efficient alternative for routine cytogenetic analysis (Baru et al., 2016).

Mechanistic Insights in Chemical Reactions

Research into the mechanism of alkaline hydrolysis of phenyl N-methyl-N-(2-pyridyl)carbamate, a structurally related compound, offers insights into nucleophilic catalysis versus general base catalysis in chemical reactions. Such studies contribute to the understanding of reaction mechanisms in organic chemistry (Silva et al., 2015).

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the search results .

Properties

IUPAC Name

(2-phenylsulfanylpyridin-3-yl)methyl N-(2-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-15-8-5-6-12-18(15)22-20(23)24-14-16-9-7-13-21-19(16)25-17-10-3-2-4-11-17/h2-13H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOQOWVJCZGVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)OCC2=C(N=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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